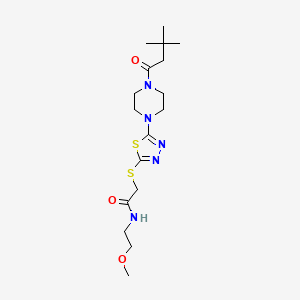

2-((5-(4-(3,3-dimethylbutanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide

Description

2-((5-(4-(3,3-Dimethylbutanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a synthetic thiadiazole derivative featuring a piperazine moiety acylated with a branched 3,3-dimethylbutanoyl group and a 2-methoxyethyl acetamide substituent. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its electron-deficient nature, enabling diverse non-covalent interactions critical for biological activity . The 2-methoxyethyl acetamide tail contributes to hydrogen bonding and polarity, balancing hydrophobicity for optimized bioavailability .

Properties

IUPAC Name |

2-[[5-[4-(3,3-dimethylbutanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N5O3S2/c1-17(2,3)11-14(24)21-6-8-22(9-7-21)15-19-20-16(27-15)26-12-13(23)18-5-10-25-4/h5-12H2,1-4H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGCQBWBWICVQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-(3,3-dimethylbutanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide represents a novel class of thiadiazole derivatives. This compound has garnered attention due to its potential therapeutic applications across various biological systems. The biological activity of this compound is primarily attributed to the presence of the 1,3,4-thiadiazole moiety, known for its diverse pharmacological properties.

Chemical Structure and Properties

The structural formula of the compound includes a piperazine ring and a thiadiazole unit, which are critical for its biological interactions. The presence of the 3,3-dimethylbutanoyl group enhances lipophilicity, potentially improving bioavailability.

1. Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures demonstrated activity against various bacterial strains. For instance, some derivatives have shown inhibition rates exceeding 50% against pathogens like Xanthomonas oryzae at concentrations around 100 μg/mL . This suggests that the compound may possess antibacterial properties worth exploring further.

2. Anticancer Activity

Thiadiazole derivatives have been documented to inhibit cancer cell proliferation through multiple mechanisms. These include the inhibition of RNA and DNA synthesis without affecting protein synthesis . In vitro studies have highlighted that compounds targeting DNA replication can effectively suppress tumor growth in various cancer cell lines. For instance, certain thiadiazole derivatives have been reported to exhibit IC50 values lower than standard chemotherapeutic agents like cisplatin .

3. Anti-inflammatory Effects

Compounds containing the thiadiazole structure have also been linked to anti-inflammatory activities. They modulate inflammatory pathways and reduce cytokine release in various cell models . This property could be beneficial in treating conditions characterized by chronic inflammation.

4. Central Nervous System (CNS) Effects

Some studies suggest that thiadiazole derivatives may exhibit CNS depressant effects, which could be useful in managing neurological disorders . The specific interactions within neuronal pathways remain an area for further investigation.

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Inhibition of Enzymatic Activity : Thiadiazole compounds often inhibit key enzymes involved in metabolic pathways related to cancer and inflammation.

- DNA Interaction : Some derivatives interact directly with DNA or RNA synthesis pathways, leading to apoptosis in cancer cells.

- Receptor Modulation : The ability to act as antagonists or agonists at specific receptors can also contribute to their therapeutic effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiadiazole derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that modifications at the thiadiazole ring significantly influenced antimicrobial potency. The most effective derivative achieved a minimum inhibitory concentration (MIC) of 25 μg/mL against E. coli, outperforming traditional antibiotics .

Case Study 2: Anticancer Potential

Research involving MDA-MB-231 breast cancer cells demonstrated that a related thiadiazole compound reduced cell viability by 60% at an IC50 of 5 μM. This effect was attributed to induction of apoptosis and cell cycle arrest .

Scientific Research Applications

Biological Activities

The compound has been evaluated for various biological activities, which are summarized below:

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazole compounds can exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For instance, molecular docking studies have suggested that compounds similar to this one may act as inhibitors of certain kinases involved in cancer pathways .

Antimicrobial Properties

Thiadiazole derivatives have shown promising antimicrobial activity against a range of pathogens. The presence of the piperazine moiety enhances the solubility and bioavailability of the compound, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. In silico studies suggest that it may inhibit enzymes such as lipoxygenase, which plays a critical role in inflammatory processes . This suggests potential applications in treating conditions characterized by chronic inflammation.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that utilize readily available starting materials. The process often includes:

- Formation of the thiadiazole ring via cyclization reactions.

- Introduction of the piperazine moiety through nucleophilic substitution.

- Final acylation to incorporate the acetamide group.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of similar compounds:

Comparison with Similar Compounds

Key Observations:

- Piperazine Modifications: The target compound’s 3,3-dimethylbutanoyl group provides greater steric hindrance and lipophilicity compared to the 3,4-dimethoxyphenylacetyl group in , which may enhance metabolic stability but reduce aqueous solubility .

- Acetamide Tail : The 2-methoxyethyl group in the target compound offers better solubility than the 5-methylisoxazolyl (logP ~2.1 vs. ~2.8) .

- Synthetic Routes: All derivatives employ nucleophilic substitution or thioetherification, but reaction conditions (e.g., acetone vs. refluxing ethanol) affect yields and purity .

Pharmacological and Physicochemical Comparisons

Key Insights:

- Bioactivity : The 3,4-dimethoxyphenylacetyl derivative shows superior antibacterial and anti-inflammatory activity, likely due to electron-rich aromatic rings enhancing target binding . The target compound’s bioactivity remains uncharacterized but may benefit from its balanced logP.

- Solubility : The 2-methoxyethyl tail in the target compound likely improves aqueous solubility (predicted ~25 µM) compared to the lipophilic 5-methylisoxazolyl group (~12 µM) .

- Metabolic Stability: The 3,3-dimethylbutanoyl group may reduce CYP450-mediated oxidation compared to smaller acyl substituents .

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis typically involves coupling the piperazine-thiadiazole scaffold with the acetamide side chain via a thioether linkage. A stepwise approach includes:

- Thiadiazole-piperazine coupling : React 5-amino-1,3,4-thiadiazole-2-thiol with 3,3-dimethylbutanoyl chloride under Schotten-Baumann conditions (aqueous NaOH, THF) to form the acylated intermediate .

- Thioether formation : Use Mitsunobu conditions (DIAD, PPh₃) or nucleophilic substitution (K₂CO₃, DMF) to attach the thiol group to N-(2-methoxyethyl)acetamide . Purification involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (deviation <0.4%) .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve piperazine protons (δ 2.5–3.5 ppm), thiadiazole (δ 8.1–8.3 ppm), and methoxyethyl groups (δ 3.2–3.6 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated m/z: ~467.2) .

- X-ray crystallography : For unambiguous confirmation of the thiadiazole-piperazine conformation and hydrogen-bonding patterns (if single crystals are obtainable) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for thioether formation. DMF often enhances reactivity but may require post-reaction dialysis to remove residual solvent .

- Catalyst selection : Evaluate Pd/C or CuI for coupling steps, monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

- Scale-up challenges : Address exothermic reactions using jacketed reactors and controlled addition rates. Pilot studies in recommend iterative DoE (Design of Experiments) to optimize temperature and stoichiometry .

Q. How can solubility limitations in biological assays be addressed?

- Co-solvent systems : Use DMSO/PBS (≤5% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) to the methoxyethyl chain, reversible under physiological conditions .

Q. How should contradictory cytotoxicity data across cell lines be resolved?

- Assay validation : Replicate studies in triplicate using MTT and trypan blue exclusion to distinguish true cytotoxicity from assay artifacts .

- Mechanistic profiling : Compare ROS generation (via DCFH-DA staining) and mitochondrial membrane potential (JC-1 assay) in sensitive vs. resistant cell lines .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Substituent variation : Replace the 3,3-dimethylbutanoyl group with smaller (acetyl) or bulkier (adamantyl) acyl chains to probe steric effects .

- Bioisosteric replacement : Substitute the thiadiazole ring with oxadiazole or triazole and compare IC₅₀ values in target assays .

Q. What computational methods predict binding modes to biological targets?

- Molecular docking : Use AutoDock Vina with homology-modeled protein structures (e.g., PI3Kγ or HDAC8) to identify key interactions (e.g., hydrogen bonds with the thiadiazole sulfur) .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å) .

Q. How can metabolic stability be improved for in vivo studies?

- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Introduce fluorine atoms or methyl groups to block CYP450 oxidation sites .

- Plasma protein binding : Measure unbound fraction using equilibrium dialysis; modify the acetamide side chain to reduce albumin affinity .

Q. What are the stability profiles under varying storage conditions?

Q. How can synergistic effects with other therapeutics be evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.